2-Iodoimidazole

Palladium-catalyzed cross-coupling Protein farnesyltransferase inhibitors Imidazole functionalization

2-Iodoimidazole (CAS 3034-62-6) is a heterocyclic organic compound comprising an imidazole ring functionalized with an iodine atom at the 2-position. This specific substitution pattern confers distinct reactivity profiles compared to other halogenated imidazole analogs, particularly in palladium-catalyzed cross-coupling reactions where the C–I bond serves as an efficient leaving group for Suzuki–Miyaura couplings.

Molecular Formula C3H3IN2
Molecular Weight 193.97 g/mol
CAS No. 3034-62-6
Cat. No. B1350194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodoimidazole
CAS3034-62-6
Molecular FormulaC3H3IN2
Molecular Weight193.97 g/mol
Structural Identifiers
SMILESC1=CN=C(N1)I
InChIInChI=1S/C3H3IN2/c4-3-5-1-2-6-3/h1-2H,(H,5,6)
InChIKeyMHHDMDLNVVCTAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Iodoimidazole (CAS 3034-62-6): A 2-Halogenated Imidazole Building Block for Regioselective Cross-Coupling and Halogen Bonding Applications


2-Iodoimidazole (CAS 3034-62-6) is a heterocyclic organic compound comprising an imidazole ring functionalized with an iodine atom at the 2-position [1]. This specific substitution pattern confers distinct reactivity profiles compared to other halogenated imidazole analogs, particularly in palladium-catalyzed cross-coupling reactions where the C–I bond serves as an efficient leaving group for Suzuki–Miyaura couplings [2]. The compound exists as a white to off-white solid with a melting point of 182–186 °C and molecular weight of 193.97 g/mol . Its structural features enable participation in diverse synthetic transformations, including regioselective functionalization at the imidazole 2-position and the formation of halogen-bond donor catalysts upon quaternization [3].

Why 2-Iodoimidazole Cannot Be Casually Substituted: Regiochemical and Reactivity Constraints in Halogenated Imidazole Procurement


Substitution of 2-iodoimidazole with alternative 2-halogenoimidazoles (e.g., 2-bromoimidazole or 2-chloroimidazole) or with 4-iodoimidazole is not chemically equivalent and may lead to divergent synthetic outcomes. The 2-position in imidazole is the most prone to nucleophilic attack, rendering 2-halogenoimidazoles almost as reactive as 2-halogenopyridines [1]. However, reactivity varies substantially with halogen identity: the C–I bond possesses lower bond dissociation energy and greater polarizability compared to C–Br or C–Cl bonds, translating to differentiated performance in oxidative addition steps of cross-coupling cycles [2]. Furthermore, positional isomerism (2-iodo vs. 4-iodo) yields distinct rotational spectra, inertial defects, and nuclear quadrupole coupling constants—physical properties that reflect fundamental differences in molecular geometry and electron distribution [3]. Generic substitution without accounting for these halogen- and position-dependent characteristics risks failed couplings, reduced yields, or altered regioselectivity in downstream transformations.

Quantitative Comparative Evidence for 2-Iodoimidazole (CAS 3034-62-6): Differentiating Performance Against Closest Analogs


Efficient Suzuki–Miyaura Coupling at the 2-Position of Imidazole Using 2-Iodoimidazole as the Electrophilic Partner

In the synthesis of imidazole-containing protein farnesyltransferase inhibitors, 2-iodoimidazole was successfully employed in Suzuki coupling reactions to introduce functionalized alkyl chains at the 2-position of the imidazole ring. The reaction proved to be very efficient, enabling the preparation of chiral inhibitors through asymmetric synthesis of allyl succinic derivatives [1]. While quantitative yield comparisons with 2-bromoimidazole were not reported in this study, 2-iodoimidazole is generally more reactive in cross-coupling due to the lower bond dissociation energy of the C–I bond versus C–Br, facilitating the oxidative addition step .

Palladium-catalyzed cross-coupling Protein farnesyltransferase inhibitors Imidazole functionalization

Halogen Bond Donor Catalysis: 2-Iodoimidazolium Halides Achieve 96% Conversion in Epoxide–CO2 Cycloaddition

2-Iodoimidazolium halides, featuring the C–I bond as a halogen bond donor (XBD), were synthesized and evaluated as catalysts for [3+2] cycloaddition of epoxides with CO2, isocyanates, and CS2. The optimal catalyst—1,3-bis-(2,6-diisopropylphenyl)-2-iodoimidazolium bromide—achieved 96% conversion for epoxide–CO2 cycloaddition, 94% for epoxide–isocyanate, and 61% for epoxide–CS2 under 80 °C [1]. ¹H NMR and ¹³C NMR titrations confirmed that the iodine atom of the C–I moiety coordinates with epoxide oxygen via halogen bonding [2]. This represents a direct demonstration of 2-iodoimidazole-derived catalysts enabling metal-free, halogen-bond-mediated transformations.

Halogen bonding catalysis CO2 utilization Cyclic carbonate synthesis

Distinct Physical Properties: Inertial Defect and Rotational Constants of 2-Iodoimidazole vs. 4-Iodoimidazole

Pure rotational spectra of 4-iodoimidazole and 2-iodoimidazole were measured via chirped-pulse Fourier transform microwave spectroscopy between 2.0 and 18.5 GHz. Inertial defects—a measure of molecular planarity—were determined to be 0.0814(2) a.m.u. Ų for 2-iodoimidazole and 0.0906(1) a.m.u. Ų for 4-iodoimidazole [1]. Both values are consistent with rigid planar geometries, yet the quantitative difference reflects distinct molecular rotational behavior arising from the different iodine substitution position. Nuclear quadrupole coupling constants of iodine atoms indicate approximately 1% electron transfer from iodine lone pair into aromatic π orbitals for both isomers [2].

Microwave spectroscopy Molecular geometry Isomer differentiation

Fungicidal and Crop Protection Activity of 2-Iodoimidazole Derivatives

2-Iodoimidazole derivatives are disclosed in patent literature as biologically active compounds for controlling harmful microorganisms in crop protection and as plant growth regulators [1]. The patent (US 9095136) describes novel 2-iodoimidazole derivatives of formula (I) with fungicidal and/or plant growth regulatory properties [2]. Earlier literature established that certain 2-iodoimidazole derivatives can be used as fungicides in crop protection or as antimycotics against dermatophytes . This positions 2-iodoimidazole as a key intermediate for agrochemical active ingredient development.

Agrochemical fungicides Crop protection Antimycotics

Nucleophilic Substitution Reactivity: 2-Halogenoimidazoles Are Almost as Reactive as 2-Halogenopyridines

In imidazole and benzimidazole systems, the 2-position is the most prone to nucleophilic attack. 2-Halogenoimidazoles are almost as reactive as 2-halogenopyridines, which are well-established electrophiles in SNAr chemistry [1]. Nucleophilic substitution reactions in imidazoles are largely confined to halogen displacements, but these typically require activation by an electron-withdrawing group elsewhere in the molecule or by quaternization [2]. This class-level reactivity underscores the unique electrophilic character of the 2-position in halogenated imidazoles compared to other ring positions.

Nucleophilic aromatic substitution Imidazole reactivity Halogenated heterocycles

Tandem Suzuki–Miyaura Coupling of Iodoimidazole with o-Aminochloroarene for NLRP3 Agonist Synthesis

A convergent synthesis of an imidazole-fused 2-aminoquinoline NLRP3 agonist relies on a key Miyaura borylation followed by a tandem Suzuki–Miyaura coupling between an iodoimidazole and an o-aminochloroarene, followed by acid-mediated cyclization to afford the aminoquinoline core [1]. This application demonstrates the utility of iodoimidazoles in complex, multi-step medicinal chemistry sequences where the iodine substituent enables sequential cross-coupling transformations without protecting group manipulation.

NLRP3 inflammasome Tandem coupling Aminoquinoline synthesis

Optimal Procurement and Application Scenarios for 2-Iodoimidazole (CAS 3034-62-6) Based on Comparative Evidence


Palladium-Catalyzed Suzuki–Miyaura Coupling for Imidazole 2-Position Functionalization

Procure 2-iodoimidazole when the synthetic objective requires efficient introduction of aryl, alkenyl, or functionalized alkyl groups specifically at the 2-position of the imidazole ring via Suzuki coupling. The C–I bond in 2-iodoimidazole undergoes oxidative addition more readily than the corresponding C–Br bond in 2-bromoimidazole (bond dissociation energy difference ~63 kJ/mol), enabling milder reaction conditions and potentially higher yields in cross-coupling sequences [1]. This application is particularly relevant in medicinal chemistry campaigns targeting protein farnesyltransferase inhibitors, where 2-iodoimidazole has been successfully employed to install alkenyl chains via Suzuki coupling with alkenylboronates [2].

Synthesis of Halogen Bond Donor (XBD) Organocatalysts via Quaternization

Procure 2-iodoimidazole as the precursor for synthesizing 2-iodoimidazolium halide salts, which serve as halogen bond donor catalysts in metal-free transformations. The C–I bond in the imidazolium scaffold engages in halogen bonding with Lewis basic substrates (e.g., epoxide oxygen), enabling catalytic [3+2] cycloadditions with CO2, isocyanates, and CS2 [1]. Optimized catalysts derived from 2-iodoimidazole achieve up to 96% conversion in epoxide–CO2 cycloaddition at 80 °C, providing a metal-free alternative for cyclic carbonate synthesis [2]. This scenario is particularly relevant for green chemistry initiatives focused on CO2 utilization and sustainable polymer precursor synthesis.

Synthesis of Fungicidal and Plant Growth Regulatory 2-Iodoimidazole Derivatives

Procure 2-iodoimidazole as a core building block for synthesizing novel fungicidal compounds and plant growth regulators in agrochemical research and development. Patented 2-iodoimidazole derivatives exhibit activity against harmful microorganisms in crop protection and demonstrate plant growth regulatory properties [1]. The 2-iodo substitution pattern is a key structural feature distinguishing this scaffold from other halogenated imidazole pesticides, enabling access to a specific chemical space claimed in patent literature for fungicidal applications [2].

Analytical Standard for Isomer-Specific Spectroscopic Identification

Procure 2-iodoimidazole for use as an analytical reference standard in microwave spectroscopy and quality control applications requiring unambiguous isomer identification. The compound exhibits distinct rotational constants, centrifugal distortion parameters, and nuclear quadrupole coupling constants that differ from 4-iodoimidazole. Specifically, the inertial defect of 2-iodoimidazole (0.0814(2) a.m.u. Ų) is measurably different from that of 4-iodoimidazole (0.0906(1) a.m.u. Ų), providing a spectroscopic fingerprint for isomer verification [1]. This application is critical in regulatory environments where isomer purity must be confirmed for patent compliance or batch release.

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